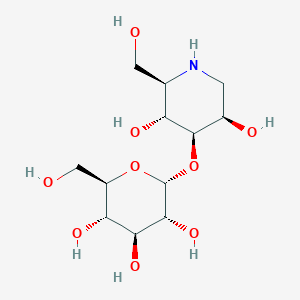
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin: is a complex glycoside compound that has garnered significant attention in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a glucopyranosyl group linked to a deoxymannojirimycin moiety through a 1->3 glycosidic bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common approach is the chemo-enzymatic synthesis, which utilizes glycosidases as biocatalysts to facilitate the formation of glycosidic bonds. This method offers high selectivity and efficiency, making it suitable for the synthesis of complex glycosides .
Industrial Production Methods
Industrial production of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin often relies on enzymatic synthesis due to its scalability and environmental benefits. Enzymatic methods involve the use of specific glycosyltransferases or glycosidases to catalyze the glycosylation reaction, resulting in high yields and purity of the desired product .
化学反应分析
Types of Reactions
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The glycosidic bond can be subjected to nucleophilic substitution reactions, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like azides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bond .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups. Substitution reactions can produce a variety of glycosides with different aglycone moieties .
科学研究应用
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex glycosides and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
作用机制
The mechanism of action of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain glycosidases, thereby affecting glycan processing and metabolism. This inhibition can lead to various biological effects, including antiviral and anticancer activities .
相似化合物的比较
Similar Compounds
a-D-Glucopyranosyl-(1->4)-a-D-glucopyranosyl-(1->4)-a-D-glucopyranoside: Another glycoside with a similar glucopyranosyl moiety but different glycosidic linkages.
3-O-(β-d-glycopyranosyl)-sn-glycerol: A glycoside with a glucopyranosyl group linked to glycerol, known for its antifungal activity.
Uniqueness
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin is unique due to its specific glycosidic linkage and the presence of a deoxymannojirimycin moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific applications .
属性
分子式 |
C12H23NO9 |
|---|---|
分子量 |
325.31 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-3,5-dihydroxy-2-(hydroxymethyl)piperidin-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO9/c14-2-4-7(17)11(5(16)1-13-4)22-12-10(20)9(19)8(18)6(3-15)21-12/h4-20H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 |
InChI 键 |
KCJQDMHUYOITFI-BBFNFCGLSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
规范 SMILES |
C1C(C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















